molecular formula C12H16O2 B181309 4-tert-Butylphenylacetic acid CAS No. 32857-63-9

4-tert-Butylphenylacetic acid

Cat. No.: B181309
CAS No.: 32857-63-9
M. Wt: 192.25 g/mol
InChI Key: RUAYXHSDAMWEDR-UHFFFAOYSA-N
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Description

4-tert-Butylphenylacetic acid is an organic compound with the molecular formula C12H16O2. It is characterized by a tert-butyl group attached to the para position of a phenylacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-tert-Butylphenylacetic acid involves the reaction of p-tert-butyl acetophenone with morpholine and sulfur. The reaction mixture is heated to 210°C for 12 hours with constant stirring. The resulting product is then poured into anhydrous alcohol to obtain a yellow precipitate. This precipitate is acidified using glacial acetic acid and sulfuric acid, followed by cooling in cold water to yield the crude product. The final purification is achieved through recrystallization in a 50% aqueous alcohol solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more environmentally friendly methods. One such method includes the hydrolysis of tert-butylbenzene acetonitrile under acidic conditions to produce the desired acid. This approach avoids the use of highly toxic substances like sodium cyanide, making it a safer alternative for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-Butylphenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butylphenylacetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity to certain proteins and enzymes .

Comparison with Similar Compounds

  • 4-tert-Butylbenzoic acid
  • 4-tert-Butylbenzyl alcohol
  • 4-tert-Butylbenzaldehyde

Comparison: 4-tert-Butylphenylacetic acid is unique due to the presence of both a tert-butyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to similar compounds like 4-tert-Butylbenzoic acid, which lacks the phenylacetic acid structure .

Properties

IUPAC Name

2-(4-tert-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYXHSDAMWEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067728
Record name Benzeneacetic acid, 4-(1,1-dimethylethyl)-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32857-63-9
Record name 4-(1,1-Dimethylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32857-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-(1,1-dimethylethyl)-
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Record name Benzeneacetic acid, 4-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-(1,1-dimethylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylphenylacetic acid
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Synthesis routes and methods I

Procedure details

Methyl 4-t-butylphenylacetate (20 mmol) was dissolved in MeOH (160 mL) and treated with water (40 mL) and LiOH monohydrate (30 mmol). The reaction was allowed to stir at room temperature overnight. Volatiles were removed under reduced pressure, the remaining residue was diluted with water and neutralized to ph 4 with 1 N sulfuric acid. The resulting solids were filtered, washed with water and dried to leave 4-t-butylphenylacetic acid as an off-white solid (3.8 g, 99%).
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
LiOH monohydrate
Quantity
30 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butylphenyl acetic acid methyl ester (10.0 g, 48.5 mmol) in a mixture of tetrahydrofuran (50 mL) and methanol (50 mL) was added 6 mol/L aqueous sodium hydroxide solution (16.2 mL, 97.0 mmol), and the mixture was stirred at room temperature for 3 hr. The mixture was concentrated under reduced pressure and 6 mol/L hydrochloric acid was added thereto while cooling in ice, to adjust the pH to 4 to 5. A precipitated solid was collected by filtration to afford (4-tert-butylphenyl)acetic acid as a colorless powder (9.32 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two

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